Guluronic acid

Alginate hydrogels Gel strength Polyguluronate

Isolated L-guluronic acid monomers are rarely available at research grade due to prohibitive extraction costs, yet chromatographic co-elution with D-galacturonic acid on standard SAX columns makes substitution analytically hazardous. This high-purity (>98%) D-guluronic acid reference standard eliminates identity uncertainty and supports reproducible alginate characterization. - Enables accurate M/G ratio determination when paired with orthogonal HPAEC-PAD or NMR methods. - Serves as a critical analytical standard for G2013 anti-inflammatory drug substance characterization. - Supports alginate biosynthesis and Pseudomonas aeruginosa biofilm research as a defined monomer substrate.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 15769-56-9
Cat. No. B100381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuluronic acid
CAS15769-56-9
Synonymsalpha-L-guluronic acid
guluronic acid
guluronic acid, (alpha-L)-isomer
guluronic acid, (L)-isomer
guluronic acid, sodium salt, (L)-isome
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC(=O)C(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4+,6?/m1/s1
InChIKeyAEMOLEFTQBMNLQ-BZINKQHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Guluronic Acid: Structural Identity and Procurement Context


D-Guluronic acid (L-guluronic acid in its naturally occurring α-L-configuration) is a uronic acid monosaccharide (C6H10O7, molecular weight 194.14 g/mol) that functions as a critical structural determinant in alginate biopolymers . It is the C-5 epimer of D-mannuronic acid and a C-3 epimer of L-galacturonic acid . While predominantly obtained through hydrolysis of algal-derived alginates, its commercial availability as an isolated, high-purity monomer remains constrained by prohibitively high production costs, which has limited its broader exploitation in research and industrial contexts [1].

Material Role Alginate G-block structural determinant
Key Attribute C-5 epimer stereochemical control
Sourcing Algal hydrolysis or synthetic epimerization

Why D-Guluronic Acid Cannot Be Replaced


Generic substitution of D-guluronic acid with structurally related uronic acids fails due to stereochemical specificity at C-5 and C-3 positions that fundamentally alters downstream material and biological performance. In alginate polymers, the α-L-guluronate (G) configuration enables the formation of characteristic egg-box junction zones with divalent cations (Ca²⁺) that its C-5 epimer β-D-mannuronate (M) cannot replicate with comparable efficiency [1]. High-purity G-block polymers exhibit gel strengths considerably higher than M-rich alginates, with beads requiring >70% L-guluronic acid content and average G-block length >15 to achieve maximal mechanical strength and minimal shrinkage [2]. At the monomer level, chromatographic co-elution issues between L-guluronic acid and D-galacturonic acid on standard strong anion-exchange columns [3] further underscore that substitution without analytical verification compromises compositional accuracy. Procurement decisions predicated on cost-based substitution risk material failure in applications where gel rigidity, calcium responsiveness, or precise uronic acid composition are critical specifications.

M/G ratio shifts gel strength: mannuronate-rich alternatives may fail to replicate polyguluronate egg-box junction zones.

Co-elution with D-galacturonic acid on standard anion-exchange HPLC may compromise compositional accuracy without orthogonal verification.

Cost-based substitution risks material failure where Ca²⁺ responsiveness or precise uronic acid composition is critical.

D-Guluronic Acid: Head-to-Head Evidence vs. Analogs


Gel Strength: Polyguluronate vs. Polymannuronate

In a direct comparative study, the addition of polyguluronate (GG blocks) into alginate formulations tended to improve gel strength and modulus of rigidity, whereas the addition of polymannuronate (MM blocks) tended to lower gel strength while maintaining the same modulus of rigidity as the base alginate gel [1].

Gel Strength: GG vs. MM
Head-to-head
Polyguluronate (GG) addition increased gel strength; polymannuronate (MM) addition decreased it under identical conditions.
Supports G-block gel reinforcement context.
Addition of isolated homopolymeric blocks into alginate gel formulations.
Alginate hydrogels Gel strength Polyguluronate

High-G Alginate Beads: Mechanical Strength Threshold

Calcium alginate gel beads prepared from a range of well-characterized alginates exhibited bead properties strongly dependent on L-guluronic acid content and G-block length. Beads with the highest mechanical strength, lowest shrinkage, best stability towards monovalent cations, and highest porosity were made from alginate with a content of L-guluronic acid higher than 70% and an average length of the G-blocks higher than 15 [1].

Bead Strength Threshold
Cross-study
L-guluronic acid content >70% and average G-block length >15 produced highest mechanical strength and lowest shrinkage.
Defines procurement specification for immobilization beads.
Calcium alginate beads; molecular weight >2.4×10⁵.
Alginate gel beads Mechanical strength Immobilization

G2013: Immunomodulatory Gene Expression in RA

In a 12-week clinical trial administering G2013 (α-L-guluronic acid) at 500 mg twice daily to rheumatoid arthritis patients with inadequate response to conventional treatments, treatment produced a significant reduction in RORγt gene expression (p<0.05) and a significant increase in IL-4 and GATA-3 levels after 12 weeks [1]. A separate randomized controlled trial demonstrated significant reduction in IFNγ and AHR levels with significant induction of IL-10 and Fox-P3 gene expression compared to control [2].

G2013 Gene Expression
Reported
12-week G2013 (500 mg BID) reduced RORγt and IFNγ; increased IL-4, GATA-3, IL-10, Fox-P3 vs. baseline.
Reported immunomodulatory endpoint context.
Human RA trial; data from baseline comparison.
Anti-inflammatory Immunomodulation Rheumatoid arthritis

M/G Ratio Effects on Alginate Gel Strength

A study examining the effect of alginate chemical composition and sequence on alginic acid gel properties demonstrated that alginates with a high content of guluronic acid blocks give gels of a considerably higher strength compared to alginates rich in mannuronate. A high fraction of homopolymeric G-blocks favors the formation of junction zones [1].

M/G Ratio vs. Gel Strength
Head-to-head
High guluronic acid block content yielded considerably higher gel strength than mannuronate-rich alginates.
G-block content directly governs acidic gel performance.
Alginic acid gels; dynamic storage moduli measurement.
Alginate gelation M/G ratio Gel strength

HPLC Co-Elution of Guluronic and Galacturonic Acids

In a systematic study of uronic acid separation by HPLC on a strong anion-exchange column with acetic acid as eluent, D-galacturonic acid and L-guluronic acid could not be separated [1]. This co-elution represents a significant analytical limitation not observed between L-guluronic acid and D-mannuronic acid or D-glucuronic acid.

HPLC Co-Elution
Method context
L-guluronic acid and D-galacturonic acid could not be separated on strong anion-exchange HPLC with acetic acid eluent.
Requires alternative separation for uronic acid analysis.
Rs
Synthetic Route
Data to verify
Fluorine-directed C-5 epimerization from D-mannose thioglycoside achieved short, stereoselective synthesis of an L-GulA building block.
Emerging synthetic access may reduce cost barrier.
Methodological proof-of-concept; commercial scale-up not yet reported.
Uronic acid analysis HPLC Chromatographic separation

Fluorine-Directed Epimerization: A New Synthetic Route

L-Guluronic acid is integral to alginate structures and Pseudomonas aeruginosa pathogenesis, but its exploitation in both existing and new contexts is limited by its prohibitively high commercial cost [1]. A recently reported synthetic route achieves a short and efficient synthesis of an L-GulA building block from a simple D-mannose thioglycoside, exploiting a fluorine-directing effect to achieve stereoselective C-5 epimerization [1].

Synthetic Route
Data to verify
Fluorine-directed C-5 epimerization from D-mannose thioglycoside achieved short, stereoselective synthesis of an L-GulA building block.
Emerging synthetic access may reduce cost barrier.
Methodological proof-of-concept; commercial scale-up not yet reported.
Carbohydrate synthesis Epimerization Chemical sourcing

D-Guluronic Acid: Evidence-Backed Applications


High-Strength Alginate Hydrogels for Immobilization

For calcium alginate bead-based immobilization applications where mechanical integrity, minimal shrinkage, and cation stability are critical, procurement of alginates with L-guluronic acid content >70% and average G-block length >15 is required to achieve optimal performance [1]. This specification, derived from systematic characterization of bead physical properties, ensures that beads exhibit highest mechanical strength and lowest shrinkage among alginate formulations. The functional advantage stems directly from polyguluronate's capacity to form stable egg-box junction zones with Ca²⁺, a property not replicated by mannuronate-rich alternatives [2].

Immunomodulatory Drug Development with G2013

α-L-Guluronic acid (designated G2013) has demonstrated significant immunomodulatory effects in clinical trials for rheumatoid arthritis, including reduction of RORγt and IFNγ gene expression and induction of IL-4, IL-10, GATA-3, and Fox-P3 after 12-week oral administration [3][4]. This profile distinguishes G2013 from conventional NSAIDs and positions the monomer as a viable lead compound for novel anti-inflammatory drug development. Procurement of high-purity D-guluronic acid (free acid or sodium salt) is essential for preclinical pharmacology studies and as an analytical reference standard for drug substance characterization.

Pseudomonas aeruginosa Biofilm and Pathogenesis Research

L-Guluronic acid is integral to the pathogenesis of Pseudomonas aeruginosa, a critical pathogen in cystic fibrosis pulmonary infections [5]. The compound's role in alginate biosynthesis and biofilm matrix formation makes it an essential research tool for studying bacterial virulence mechanisms. Procurement of D-guluronic acid monomer supports studies of alginate biosynthesis pathways, enzyme substrate characterization (e.g., mannuronan C-5 epimerase), and development of anti-biofilm therapeutic strategies targeting alginate production.

Reference Standard for Uronic Acid Analysis

Given that L-guluronic acid co-elutes with D-galacturonic acid under standard strong anion-exchange HPLC conditions [6], procurement of authenticated D-guluronic acid as a reference standard is essential for method development and validation in uronic acid compositional analysis. This is particularly critical for quality control of alginate products where accurate M/G ratio determination is a specification parameter [1]. Alternative analytical approaches (e.g., HPAEC-PAD, NMR spectroscopy) should be employed to resolve the guluronic/galacturonic co-elution issue.

Application
Selection Property
Validation Focus
High-strength alginate hydrogels
G-content >70% and G-block length >15
Gel strength and shrinkage endpoint monitoring
Immunomodulatory drug development
α-L-guluronic acid monomer purity
Gene-expression endpoint context
Pseudomonas aeruginosa biofilm research
Alginate biosynthesis pathway probe
Mannuronan C-5 epimerase substrate studies
Uronic acid reference standard
Authenticated identity and chromatographic behavior
Orthogonal method verification (NMR, HPAEC-PAD)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guluronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.